molecular formula C9H12O4 B090846 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid CAS No. 18363-10-5

2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid

Cat. No. B090846
CAS RN: 18363-10-5
M. Wt: 184.19 g/mol
InChI Key: RHSJEQPXBBAWME-UHFFFAOYSA-N
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Description

The compound of interest, 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid, is a spirocyclic compound that is part of a broader class of spirocyclic oxetanes and related structures. These compounds are of significant interest due to their potential applications in medicinal chemistry and as building blocks for more complex molecules .

Synthesis Analysis

Spirocyclic compounds are synthesized through various methods. For instance, the synthesis of 2-oxa-7-azaspiro[3.5]nonane involves the conversion of spirocyclic oxetanes into o-cycloalkylaminoacetanilides followed by oxidative cyclizations . Another related compound, spiro[4.5]-2-aza-decan-3-carboxylic acid, is synthesized from cyclic nitriles through alkylation, reduction, cyclization, and Strecker synthesis . Additionally, the synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and its derivatives involves diastereoselective cyclopropanation reactions . These methods highlight the diverse synthetic routes available for constructing spirocyclic compounds.

Molecular Structure Analysis

The molecular structures of spirocyclic compounds are often confirmed using X-ray crystallography. For example, the X-ray crystal structure of 1',2'-dihydro-4'H-spiro[oxetane-3,3'-pyrido[1,2-a]benzimidazole] provides insight into the arrangement of atoms within the spirocyclic framework . Similarly, the crystal structure of 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester reveals a conjugated system between the carbonyl group and a double bond, indicating a shorter C(1)-C(2) bond length .

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions. For instance, 1-oxadispiro[2.1.2.2]nonane reacts with trifluoroacetic acid to yield isomeric hydroxy esters, unsaturated alcohols, and acetals, demonstrating the versatility of spirocyclic compounds in acid-catalyzed reactions . Furthermore, oxa[4.3.2]propellanes can be rearranged to form polyaromatic-fused spiro[4.5]carbocycles through an acid-promoted ring-contraction/dearomative ring-closure cascade .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The crystallographic data of 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester, such as bond lengths and space group, provide insights into the compound's stability and reactivity . These properties are essential for understanding the behavior of spirocyclic compounds in different environments and their potential applications.

Scientific Research Applications

  • Anticonvulsant Evaluation:

    • Spiro carboxylic acids, including derivatives of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid, have been synthesized and evaluated for their anticonvulsant activity. These studies aim to understand the role of the carboxylic acid group in substances like valproic acid and to assess the activity of carbocyclic spiranes (Scott et al., 1985).
  • Crystal Structure Analysis:

    • Research has been conducted on the synthesis and crystal structure of compounds containing 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid. This includes studies of their molecular structures, bond lengths, and other crystallographic details, providing insights into their chemical properties (Zhao et al., 2010).
  • Organic Synthesis Applications:

    • These compounds are used in the synthesis of various heterocyclic compounds. For example, they play a role in the formation of dihydro-3-hydroxy-2-oxo-1,5-diphenyl-2H-pyrroles, demonstrating their utility in creating complex organic molecules (Emerson et al., 1998).
  • Development of Spirocyclic Compounds:

    • Research on the synthesis of new derivatives of carbo(hetero)cyclospirobutanoic lactones, including those related to 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid, has been conducted. These studies explore the transformation of these compounds into various acids and esters, demonstrating their versatility in organic chemistry (Kuroyan et al., 1995).
  • Biotechnological Applications:

    • Oxo-carboxylic acids, including 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid, are of interest in biotechnological synthesis. They are utilized as building blocks in organic synthesis, particularly in the production of hydrophilic triazines, spiro-connected heterocycles, and other complex molecules (Aurich et al., 2012).

properties

IUPAC Name

2-oxo-1-oxaspiro[4.4]nonane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c10-7-5-6(8(11)12)9(13-7)3-1-2-4-9/h6H,1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSJEQPXBBAWME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(CC(=O)O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378173
Record name 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid

CAS RN

18363-10-5
Record name 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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